(R)-(-)-2-Phenylglycine chloride hydrochloride
Overview
Description
®-(-)-2-Phenylglycine chloride hydrochloride is a chiral amino acid derivative. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its role in asymmetric synthesis, where it serves as a building block for the production of enantiomerically pure compounds.
Scientific Research Applications
®-(-)-2-Phenylglycine chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Phenylglycine chloride hydrochloride typically involves the resolution of racemic 2-phenylglycine. One common method is the use of chiral resolving agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or auxiliaries are employed to produce the desired enantiomer directly.
Industrial Production Methods
In industrial settings, the production of ®-(-)-2-Phenylglycine chloride hydrochloride often involves large-scale resolution processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as crystallization and chromatography to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Phenylglycine chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives of 2-phenylglycine, such as amines, alcohols, and substituted phenylglycines.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Phenylglycine chloride hydrochloride: The enantiomer of ®-(-)-2-Phenylglycine chloride hydrochloride, with similar chemical properties but different biological activities.
2-Phenylglycine: The racemic mixture of the compound, used in various synthetic applications.
Phenylalanine: An amino acid with a similar structure but different functional groups and applications.
Uniqueness
®-(-)-2-Phenylglycine chloride hydrochloride is unique due to its chiral nature and its specific applications in asymmetric synthesis. Its ability to produce enantiomerically pure compounds makes it a valuable tool in the development of pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
(2R)-2-amino-2-phenylacetyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFCAFBYHYGEE-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892163 | |
Record name | Phenylglycine acid chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Readily hydrolyzes in water to D-phenylglycine; [IUCLID] Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | Phenylglycine acid chloride hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19070 | |
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CAS No. |
39878-87-0 | |
Record name | Benzeneacetyl chloride, α-amino-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39878-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylglycine acid chloride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylglycine acid chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-α-(chloroformyl)benzylammonium chloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.680 | |
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Record name | 2-AMINO-2-PHENYLACETYL CHLORIDE HYDROCHLORIDE, D-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07V2DD878H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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